molecular formula C24H16F2N2O2 B2600502 2-FLUORO-N-[3-(2-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE CAS No. 313275-07-9

2-FLUORO-N-[3-(2-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE

Cat. No.: B2600502
CAS No.: 313275-07-9
M. Wt: 402.401
InChI Key: ZGTQUVDLMDXTQW-UHFFFAOYSA-N
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Description

2-FLUORO-N-[3-(2-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE is a fluorinated benzamide derivative Benzamides are a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-[3-(2-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE typically involves the condensation of 2-fluorobenzoyl chloride with 2-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-[3-(2-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or naphthyl derivatives.

Scientific Research Applications

2-FLUORO-N-[3-(2-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-FLUORO-N-[3-(2-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to the inhibition or modulation of their activity. The compound may also interfere with specific signaling pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-FLUORO-N-[3-(2-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and the naphthyl group enhances its stability, lipophilicity, and potential therapeutic effects compared to other similar compounds.

Properties

IUPAC Name

2-fluoro-N-[3-[(2-fluorobenzoyl)amino]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F2N2O2/c25-19-11-5-3-9-17(19)23(29)27-21-13-15-7-1-2-8-16(15)14-22(21)28-24(30)18-10-4-6-12-20(18)26/h1-14H,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTQUVDLMDXTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=CC=C3F)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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